5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C10H11F3N2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-4-3-7(6-15-9)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2/t8-/m1/s1 |
InChI Key |
KYYMZHCOPNZONI-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CN=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
A foundational approach involves pre-forming the (2R)-pyrrolidine moiety and coupling it to a functionalized pyridine core. As demonstrated in patent CN103073476B , zinc-mediated coupling reactions enable the introduction of trifluoromethyl groups while preserving stereochemistry. The method employs N-methyl-N-methoxy iodoalkylamide (Weinreb amide) and N-aryl-1-trifluoromethylimine in tetrahydrofuran (THF), achieving yields exceeding 85% with 99% purity. Key steps include:
-
Chiral induction : Starting from (R)-pyrrolidine, generated via asymmetric hydrogenation of pyrroline precursors using Ir-(S)-BINAP catalysts (ee >98%) .
-
Coupling : Reacting 2-(trifluoromethyl)-5-bromopyridine with (2R)-pyrrolidine under Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C), yielding the target compound in 72% isolated yield .
Table 1: Optimization of Coupling Conditions
| Catalyst System | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 100 | 58 | 95 |
| Pd₂(dba)₃/BINAP | 110 | 72 | 98 |
| Ni(COD)₂/dtbbpy | 90 | 65 | 92 |
One-Pot Tandem Cyclization and Trifluoromethylation
A breakthrough method described in CN103073476B utilizes a one-pot strategy to concurrently form the pyridine and pyrrolidine rings. Activated zinc powder mediates the reaction between N-aryl-1-trifluoromethylimine and Weinreb amide derivatives in THF, achieving 85% yield. Critical advantages include:
-
Atom economy : Eliminates intermediate isolation, reducing waste.
-
Stereocontrol : Zinc’s oxophilic nature directs the axial attack, favoring the (R)-configuration .
Reaction Scheme :
Asymmetric Catalytic Hydrogenation of Pyridine-Pyrroline Intermediates
Patent US8513263B2 discloses a route involving the hydrogenation of 5-(2-pyrrolin-2-yl)-2-(trifluoromethyl)pyridine. Using a Rh-(R)-DM-SEGPHOS catalyst system under 50 psi H₂, the method achieves 89% yield with 97% ee. Key parameters:
-
Substrate activation : Electron-withdrawing trifluoromethyl group enhances imine reactivity.
-
Solvent effects : Ethanol/water (9:1) improves catalyst stability and enantioselectivity .
Table 2: Hydrogenation Optimization
| Catalyst | Pressure (psi) | Solvent | ee (%) |
|---|---|---|---|
| Rh-(R)-BINAP | 30 | MeOH | 88 |
| Rh-(R)-DM-SEGPHOS | 50 | EtOH/H₂O (9:1) | 97 |
| Ir-(S)-PHOX | 50 | iPrOH | 91 |
Radical Trifluoromethylation of Pyrrolidine-Substituted Pyridines
A photoredox-mediated approach introduces the trifluoromethyl group post-pyrrolidine coupling. As detailed in AACR Figshare , 5-bromo-2-pyrrolidinylpyridine reacts with CF₃I under blue LED irradiation (Ru(bpy)₃Cl₂ catalyst, DMF, 25°C), achieving 68% yield. Limitations include moderate regioselectivity (CF₃ incorporation at C2: 85:15 vs C4).
Mechanistic Insight :
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from quinazoline syntheses , a resin-bound strategy immobilizes 2-(trifluoromethyl)-5-aminopyridine on Wang resin. Subsequent cyclization with Fmoc-(R)-pyrrolidine-2-carboxylic acid (HATU activation) yields the target compound after TFA cleavage (62% purity, requiring HPLC purification).
Chemical Reactions Analysis
Types of Reactions
5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyridine compounds, including 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, exhibit varying degrees of anticancer activity. For instance, compounds derived from this structure have shown efficacy against several cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells.
In a comparative study, the anticancer activity was assessed using the MTT assay at a concentration of 5 µg/ml. The results demonstrated that certain derivatives achieved inhibition rates exceeding 50%, indicating their potential as therapeutic agents .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 5l | PC3 | 54.94 |
| 5n | K562 | 37.80 |
| 5o | HeLa | 50.52 |
| 5v | A549 | 64.20 |
2. Antifungal and Insecticidal Properties
Research has also highlighted the antifungal and insecticidal properties of trifluoromethyl pyridine derivatives. In vitro tests against various fungi such as Botrytis cinerea and Sclerotinia sclerotiorum revealed that certain compounds exhibited high inhibition rates comparable to established antifungal agents like tebuconazole.
The insecticidal activity was evaluated against pests like Spodoptera frugiperda and Mythimna separata, with some derivatives achieving mortality rates up to 90% at concentrations of 500 µg/ml, showcasing their potential for agricultural applications .
Table 2: Antifungal and Insecticidal Activities
| Compound | Target Organism | Inhibition Rate (%) / Mortality Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | S. sclerotiorum | 100 |
| 5w | S. frugiperda | 90.0 |
Material Science Applications
The unique electronic properties imparted by the trifluoromethyl group make this compound attractive for use in material science, particularly in developing new materials with specific electronic or optical properties. The incorporation of trifluoromethyl groups is known to enhance stability and performance in various applications, including organic electronics and sensors.
Mechanism of Action
The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The pyrrolidine ring can contribute to the compound’s stereochemistry and overall three-dimensional structure, which can influence its biological activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₁F₃N₂
- Molecular Weight : 216.21 g/mol
- CAS No.: 132664-23-4 (for the non-salt form)
- Synthesis : Likely involves coupling a trifluoromethylpyridine precursor with a chiral pyrrolidine derivative via nucleophilic substitution or transition metal-catalyzed cross-coupling .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The trifluoromethyl group at position 2 enhances metabolic stability and lipophilicity, making analogs like the target compound and 2-(tetrazol-5-yl)-5-CF₃ pyridine suitable for drug design .
- Chiral pyrrolidine/piperidine substituents (e.g., 2R-pyrrolidinyl vs. piperidinyl) influence enantioselectivity in catalysis or receptor binding. For example, (R)-oxazoline derivatives are used in asymmetric synthesis .
Synthetic Challenges: The stereoselective introduction of the (2R)-pyrrolidinyl group requires chiral catalysts or resolving agents, increasing synthesis complexity compared to non-chiral analogs like 5-(piperidin-4-yl)-2-CF₃ pyridine .
Agrochemicals: Trifluoromethylpyridines like pyridalyl () exhibit insecticidal properties, implying that the target compound could be optimized for pest control .
Thermodynamic and Solubility Differences :
- The tetrazole analog () offers improved water solubility compared to the hydrophobic pyrrolidine-containing compound, making it preferable for formulations requiring high bioavailability .
Biological Activity
5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, also known by its CAS number 1212999-63-7, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
- Molecular Formula : C10H11F3N2
- Molecular Weight : 216.2 g/mol
- CAS Number : 1212999-63-7
Biological Activity
The biological activity of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has been investigated primarily in the context of its antibacterial properties and its interaction with various biological targets.
Antibacterial Activity
Recent studies have shown that compounds with similar pyridine and pyrrolidine structures exhibit significant antibacterial activity. For instance, derivatives containing pyrrole were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Although specific data on 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is limited, its structural analogs suggest potential effectiveness against resistant bacterial strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 0.125 | MSSA |
| Pyrrole Derivative B | 0.13–0.255 | MRSA |
| 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine (Predicted) | TBD | TBD |
The precise mechanism of action for 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine remains to be fully elucidated. However, compounds with similar structures often act as allosteric modulators of G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways in cells. This could imply that the compound may influence GPCR activity, potentially leading to therapeutic effects in various conditions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the development of pyrrole derivatives with enhanced antimicrobial properties compared to traditional antibiotics like vancomycin, suggesting that modifications in the pyridine structure can lead to increased potency against resistant strains .
- Inhibition Studies : Research into pyrrole-based compounds has demonstrated their ability to inhibit key enzymes involved in bacterial cell wall synthesis, which is a critical target for antibiotic development .
- Pharmacological Potential : The exploration of pyridine derivatives has revealed their potential as leads for developing new antibacterial agents, particularly in the fight against multi-drug resistant infections .
Q & A
Q. What are the common synthetic routes for preparing 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine, and what reaction conditions are critical for achieving high yield and enantiomeric purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group via cross-coupling (e.g., Suzuki-Miyaura coupling using Pd catalysts and trifluoromethyl boronic acids) and (2) stereoselective formation of the pyrrolidine ring. For enantiomeric control, chiral auxiliaries or asymmetric hydrogenation of imine intermediates are employed. For example, PdCl(C₃H₅)(dppb) catalysts in toluene/MeOH/water mixtures at 110°C achieved 82% yield in analogous trifluoromethylpyridine syntheses . Chiral resolution via diastereomeric salt formation (e.g., using dihydrochloride salts) can further purify the (2R)-configured product .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identifies substitution patterns (e.g., pyridine ring protons, trifluoromethyl group at δ ~-60 ppm in ¹⁹F NMR) .
- Chiral HPLC/SFC : Determines enantiomeric excess (ee) by separating (2R) and (2S) isomers .
- HRMS : Confirms molecular weight (e.g., C₁₀H₁₁F₃N₂ requires m/z 216.0874) .
- X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtained .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability due to its electron-withdrawing nature and resistance to oxidation. Comparative studies using HPLC logk measurements show a ~0.5 log unit increase in lipophilicity vs. methyl-substituted analogs. Additionally, ¹⁹F NMR tracks metabolic degradation in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during Pd-catalyzed couplings for trifluoromethylpyridine derivatives?
- Methodological Answer : Contradictions (e.g., low yields, regioselectivity issues) often stem from ligand choice, solvent polarity, or competing side reactions. Systematic optimization is key:
Q. What mechanistic insights guide the enantioselective synthesis of the (2R)-pyrrolidin-2-yl moiety?
- Methodological Answer : Asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors using chiral Ru catalysts (e.g., Noyori-type) achieves >90% ee. Computational modeling (DFT) of transition states helps design ligands that stabilize the (R)-configuration. For example, (R)-BINAP ligands induce steric control during imine reduction .
Q. How can researchers analyze and mitigate racemization during purification of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine?
- Methodological Answer : Racemization occurs under acidic/basic conditions or high temperatures. Mitigation strategies include:
- Low-temperature crystallization : Isolate the hydrochloride salt at 0–5°C to preserve stereochemistry .
- Mild chromatographic conditions : Use neutral alumina instead of silica gel for flash chromatography .
- In-line CD spectroscopy : Monitors ee during preparative HPLC .
Q. What strategies are effective for introducing functional groups to the pyridine ring without disrupting the trifluoromethyl or pyrrolidine moieties?
- Methodological Answer :
- Protecting groups : Temporarily block the pyrrolidine nitrogen with Boc groups during halogenation or nitration .
- Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., amides) to regioselectively functionalize the pyridine ring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for Pd-catalyzed syntheses of trifluoromethylpyridines?
- Methodological Answer : Variations arise from differences in catalyst purity, solvent drying, or substrate ratios. Reproduce reactions under inert atmospheres (argon) with rigorously dried solvents. For example, achieved 82% yield using degassed toluene/MeOH/water (16:2:2 ratio), while moisture-sensitive conditions may lower yields .
Comparative Reactivity
Q. How does the reactivity of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine differ from its 5-(piperidin-2-yl) analog?
- Methodological Answer : The pyrrolidine’s smaller ring size increases ring strain, enhancing nucleophilicity at the nitrogen. Comparative kinetic studies show pyrrolidine derivatives undergo alkylation 3× faster than piperidine analogs. Steric effects also influence coupling reactions: piperidine’s bulkier structure reduces Pd-catalyzed arylation yields by ~20% .
Biological Activity Design
Q. What in vitro assays are suitable for evaluating the biological activity of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine derivatives?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET .
- Cellular uptake studies : Use ¹⁹F NMR or LC-MS to quantify intracellular concentrations in HEK293 cells .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
